

Frequently Asked Questions: Maralixibat Dosing Adjustments

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Compound Focus: Maralixibat Chloride

CAS No.: 228113-66-4

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- **Q1: Under what circumstances should maralixibat treatment be interrupted or the dose reduced?** Maralixibat treatment should be interrupted or the dose reduced in the following scenarios [1]:
 - **Gastrointestinal Adverse Reactions:** For persistent diarrhea or abdominal pain, or if a patient experiences diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever.
 - **Hepatotoxicity:** If liver test abnormalities occur in the absence of other causes.
 - **Fat-Soluble Vitamin (FSV) Deficiency:** In cases of bone fracture or bleeding, treatment should be interrupted.
- **Q2: What is the recommended action if liver test abnormalities appear during treatment?**
 - **Action:** Interrupt therapy until liver tests return to baseline.
 - **Rechallenge:** Treatment may be reintroduced at the initial dose of 190 mcg/kg once daily. The dose can be increased to 380 mcg/kg once daily if tolerated.
 - **Discontinuation:** If signs of clinical hepatitis recur or liver test abnormalities persist, permanent discontinuation of maralixibat should be considered [2] [1].
- **Q3: How should GI adverse reactions be managed?**
 - **Action:** Consider dose reduction or treatment interruption.
 - **Monitoring:** Monitor for and treat dehydration promptly.
 - **Rechallenge:** Once the GI reactions resolve, treatment can be reintroduced at 190 mcg/kg once daily and increased to 380 mcg/kg once daily if tolerated.

- **Discontinuation:** If signs/symptoms recur upon rechallenge, discontinuation should be considered [2] [1].
- **Q4: When must maralixibat be permanently discontinued?** Maralixibat is **contraindicated** and must be permanently discontinued in patients with prior or active hepatic decompensation events, such as [3] [4] [1]:
 - Variceal hemorrhage
 - Ascites
 - Hepatic encephalopathy

Summary of Dose Modification Guidelines

The table below consolidates the specific actions for managing adverse events.

Adverse Event	Recommended Dosing Action	Rechallenge Protocol after Resolution
Liver Test Abnormalities [2] [1]	Interrupt therapy.	Restart at 190 mcg/kg once daily; may increase to 380 mcg/kg if tolerated.
GI Adverse Reactions [2] [1]	Interrupt therapy or reduce dose.	Restart at 190 mcg/kg once daily; may increase to 380 mcg/kg if tolerated.
FSV Deficiency (Bone Fracture/Bleeding) [3] [1]	Interrupt therapy.	Restart once FSV deficiency is corrected and maintained.

Critical Safety Monitoring & Contraindications

Adherence to safety monitoring is essential for patient management and impacts dosing decisions.

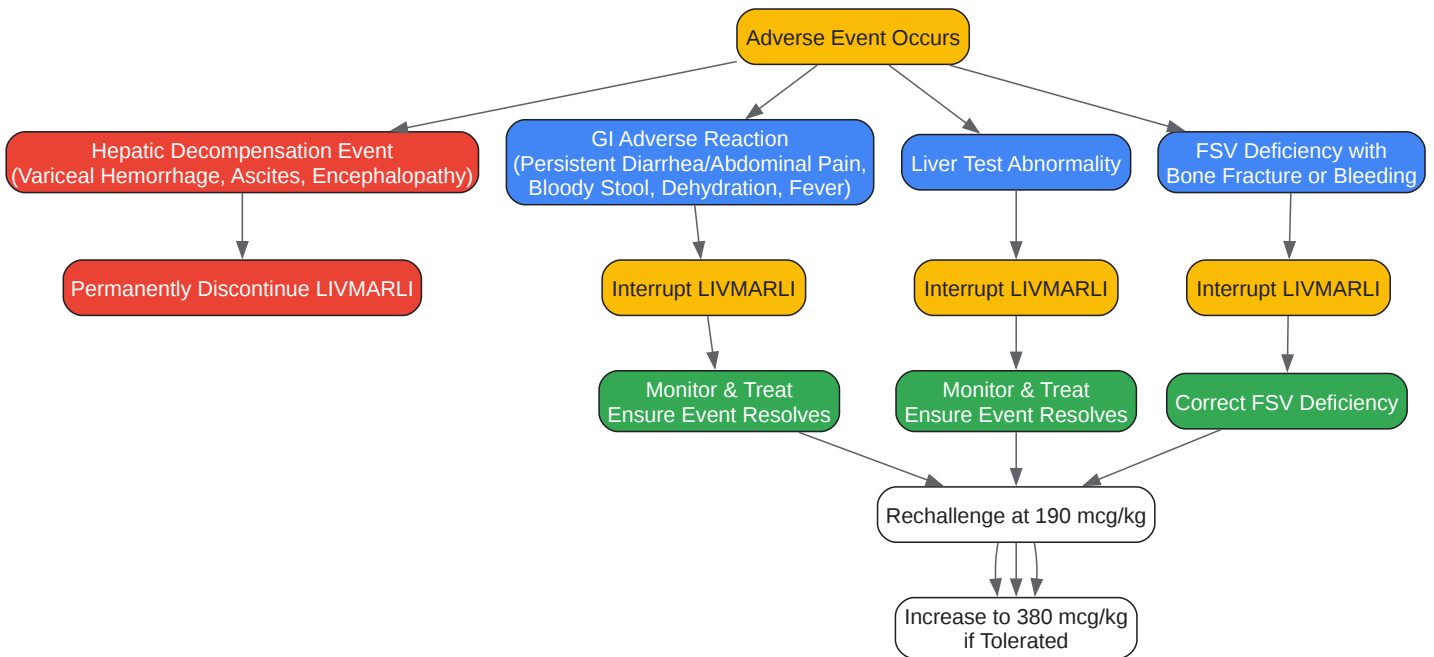
- **Baseline and Ongoing Monitoring:** Obtain baseline liver tests (ALT, AST, direct bilirubin, INR) and Fat-Soluble Vitamin (FSV A, D, E, K) levels prior to treatment initiation. These should be monitored routinely throughout therapy [2] [1].
- **Absolute Contraindication:** Maralixibat is **contraindicated** in patients with **prior or active hepatic decompensation events** (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy). Treatment

is **permanently discontinued** if such an event occurs [4] [1].

- **Drug Interactions:** Administer maralixibat **at least 4 hours before or after** bile acid binding resins (e.g., cholestyramine) [3] [1].

Maralixibat Dose Modification Workflow

For a visual summary, the diagram below outlines the decision-making pathway for managing adverse events requiring dose adjustment.



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